1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride
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Overview
Description
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is characterized by the presence of a cyclopropane ring, an amine group, and two methoxy groups
Preparation Methods
The synthesis of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy groups are added through methylation reactions using methanol or other methylating agents.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the methoxy groups and formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)cyclopropan-1-aminehydrochloride: This compound has a similar structure but with only one methoxy group, which may result in different chemical and biological properties.
Cyclopropanamine derivatives: Other derivatives of cyclopropanamine with different substituents can be compared to highlight the unique features of this compound.
Biological Activity
1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a dimethoxyethyl group and an amine functional group. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
The biological activity of 1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The compound is investigated for its role in modulating neurotransmitter systems, particularly those involving serotonin receptors .
Biological Activity
Research indicates that 1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For example, compounds derived from cyclopropanamine structures have shown significant activity against glioma and melanoma cell lines .
- Neuropharmacological Effects : The compound has been explored for its effects on serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at this receptor has been linked to potential antidepressant effects .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antitumor Studies : A study on structurally related compounds demonstrated micromolar activity against multiple cancer cell lines, suggesting that modifications to the cyclopropane structure can enhance biological efficacy .
- Neurotransmitter Modulation : Research focused on similar amine compounds showed that they could effectively modulate serotonin signaling pathways, leading to increased interest in their use for treating mood disorders .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of cyclopropanamine derivatives:
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(1,2-dimethoxyethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-6(10-2)7(8)3-4-7;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
BPWNMJORXUYYJH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1(CC1)N)OC.Cl |
Origin of Product |
United States |
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